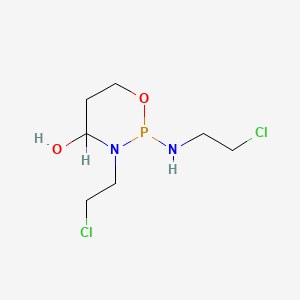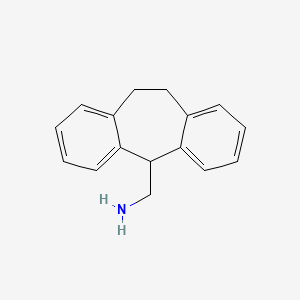
CID 6327522
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Polydimethylsiloxane, hydroxy terminated . It is a type of silicone polymer that contains silanol groups (-SiOH) at its ends. This compound is widely used in various industries due to its unique properties, such as flexibility, hydrophobicity, and thermal stability .
作用機序
Unii-079V3J9O3X, also known as Silanol , is a compound with a variety of applications. This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
It’s known that silanol is frequently used in a variety of applications, including contact lenses, medical devices, elastomers, shampoos, food (as an antifoaming agent), caulking, lubricants, kinetic sand, and heat-resistant tiles . This suggests that the compound interacts with a wide range of materials and biological systems.
Pharmacokinetics
It’s known that the compound is soluble in carbon tetrachloride, benzene, chloroform, diethyl ether, toluene and other organic solvents, but insoluble in water and ethanol . This suggests that the compound’s bioavailability may be influenced by these properties.
準備方法
Synthetic Routes and Reaction Conditions: Polydimethylsiloxane, hydroxy terminated, is typically synthesized through the hydrolysis and condensation of dimethyldichlorosilane. The reaction involves the following steps:
Hydrolysis: Dimethyldichlorosilane reacts with water to form dimethylsilanediol.
Condensation: The dimethylsilanediol undergoes condensation to form polydimethylsiloxane with terminal silanol groups.
Industrial Production Methods: In industrial settings, the production of polydimethylsiloxane, hydroxy terminated, involves the use of catalysts to control the molecular weight and viscosity of the final product. The process is carried out in large reactors where the reaction conditions, such as temperature and pressure, are carefully monitored to ensure the desired product quality .
化学反応の分析
Types of Reactions: Polydimethylsiloxane, hydroxy terminated, undergoes various chemical reactions, including:
Oxidation: The silanol groups can be oxidized to form siloxane bonds.
Reduction: The compound can be reduced to form silane derivatives.
Substitution: The silanol groups can be substituted with other functional groups to modify the properties of the polymer.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various organometallic reagents can be used for substitution reactions.
Major Products: The major products formed from these reactions include modified polydimethylsiloxane with different functional groups, which can be tailored for specific applications .
科学的研究の応用
Polydimethylsiloxane, hydroxy terminated, has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and defoamer in various chemical processes.
Biology: Employed in the fabrication of microfluidic devices and as a substrate for cell culture.
Medicine: Utilized in medical devices, contact lenses, and drug delivery systems.
Industry: Applied in the production of elastomers, lubricants, and antifoaming agents
類似化合物との比較
Polydimethylsiloxane (PDMS): A similar compound without terminal silanol groups.
Trimethylsiloxy-terminated polydimethylsiloxane: Another variant with different terminal groups.
Uniqueness: Polydimethylsiloxane, hydroxy terminated, is unique due to the presence of silanol groups at its ends, which provide additional reactivity and functionality compared to other polydimethylsiloxane derivatives. This makes it particularly useful in applications requiring surface modification and interaction with other materials .
特性
CAS番号 |
70131-67-8 |
|---|---|
分子式 |
H4OSi |
分子量 |
48.116 g/mol |
IUPAC名 |
hydroxysilane |
InChI |
InChI=1S/H4OSi/c1-2/h1H,2H3 |
InChIキー |
SCPYDCQAZCOKTP-UHFFFAOYSA-N |
SMILES |
O[Si] |
正規SMILES |
O[SiH3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[4-(4-Nitrophenoxy)phenyl]thiazol-2-ylamine](/img/structure/B3416209.png)



![4-[4-(2,5-Dioxo-2,5-dihydro-pyrrol-1-yl)-phenoxy]-benzenesulfonyl chloride](/img/structure/B3416224.png)






